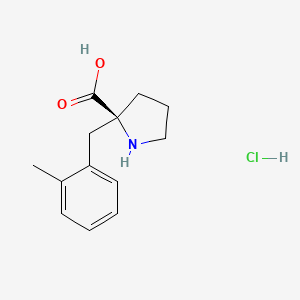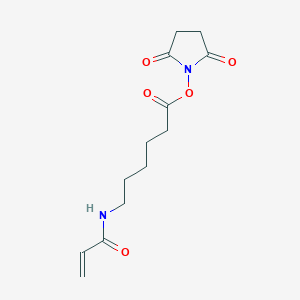
Methyl 3-formamidothiophene-2-carboxylate
Übersicht
Beschreibung
Diese Verbindung ist Teil des Open Source Malaria-Projekts, das darauf abzielt, durch Open-Source-Zusammenarbeit neue Antimalariamittel zu entwickeln .
Präparationsmethoden
Die Synthese von OSM-S-69 umfasst mehrere Schritte, beginnend mit dem Aufbau des Thienopyrimidingerüsts. Das chlorierte Thienopyrimidon wird in einer Lithiierungs-/Halogenierungsreaktion verwendet, um die gewünschte Funktionalität einzuführen, während gleichzeitig praktikable Ausbeuten von etwa 50 % erhalten werden. Ein Amin wird in der 4-Position unter Verwendung von Ammoniaklösung in einem verschlossenen Rohr bei 120 °C eingeführt
Vorbereitungsmethoden
The synthesis of OSM-S-69 involves several steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields of around 50%. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C
Analyse Chemischer Reaktionen
OSM-S-69 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von OSM-S-69 zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole liefern kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der genaue Wirkmechanismus von OSM-S-69 ist nicht vollständig verstanden. Es wird vermutet, dass es bestimmte Enzyme oder Proteine innerhalb des Malariaparasiten angreift, wodurch wichtige biologische Prozesse gestört werden und der Parasit stirbt . Die Aktivität der Verbindung wird vermutet, dass sie Interaktionen mit molekularen Zielstrukturen wie Kinasen oder Proteasen beinhaltet, die für das Überleben des Parasiten entscheidend sind .
Wirkmechanismus
The exact mechanism of action of OSM-S-69 is not fully understood. it is believed to target specific enzymes or proteins within the malaria parasite, disrupting essential biological processes and leading to parasite death . The compound’s activity is thought to involve interactions with molecular targets such as kinases or proteases, which are critical for parasite survival .
Vergleich Mit ähnlichen Verbindungen
OSM-S-69 kann mit anderen Verbindungen in der Aminothienopyrimidin-Reihe verglichen werden, wie z. B. OSM-S-106 und TCMDC 132385. Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich jedoch in ihrer biologischen Aktivität und chemischen Eigenschaften . So hat sich gezeigt, dass OSM-S-106 eine moderate Aktivität gegen Malariaparasiten aufweist, während TCMDC 132385 eine milde Aktivität zeigt . Die Einzigartigkeit von OSM-S-69 liegt in seinem spezifischen Substitutionsmuster und seinen funktionellen Gruppen, die zu seiner unterschiedlichen biologischen Aktivität und seinem Potenzial als Antimalariamittel beitragen .
Eigenschaften
IUPAC Name |
methyl 3-formamidothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-11-7(10)6-5(8-4-9)2-3-12-6/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYBTIGBOUMNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251179 | |
| Record name | Methyl 3-(formylamino)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16285-69-1 | |
| Record name | Methyl 3-(formylamino)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16285-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(formylamino)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenecarboxylic acid, 3-(formylamino)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl [(2-oxobenzo[d]oxazol-3(2h)-yl)methyl]cyanocarbonimidodithioate](/img/structure/B1597122.png)

![Ethyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1597126.png)



![2-(2,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597138.png)
![N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide](/img/structure/B1597139.png)



